molecular formula C14H13N3O B6474925 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2640972-66-1

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6474925
CAS No.: 2640972-66-1
M. Wt: 239.27 g/mol
InChI Key: CHKDTUPHOJFQTM-UHFFFAOYSA-N
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Description

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyrimidine and tetrahydroisoquinoline

Mechanism of Action

Target of Action

Similar pyrimidine derivatives have been found to exhibit antimicrobial properties , suggesting that they may target enzymes or proteins essential for microbial growth and survival.

Mode of Action

This is a common mechanism of action for many drugs, especially those with antimicrobial properties .

Biochemical Pathways

Similar compounds have been found to inhibit the cyclooxygenase-2 (cox-2) enzyme , which plays a crucial role in inflammation and pain perception. By inhibiting COX-2, these compounds can potentially reduce inflammation and pain.

Result of Action

Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, which is particularly useful in treating diseases like cancer where rapid blood vessel growth can feed tumors. DNA cleavage activity can lead to the breakdown of DNA, which can inhibit the growth and replication of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of pyrimidine-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(pyrimidine-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(pyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

2-(pyrimidine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the position of the carbonyl group on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. The combination of the pyrimidine and tetrahydroisoquinoline moieties also provides a distinct structural framework that can be exploited for various applications .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14(13-15-7-3-8-16-13)17-9-6-11-4-1-2-5-12(11)10-17/h1-5,7-8H,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKDTUPHOJFQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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